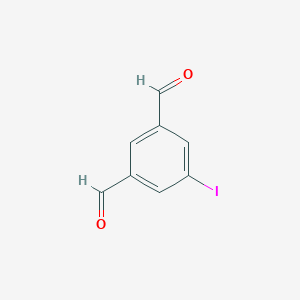
5-Iodoisophthalaldehyde
描述
5-Iodoisophthalaldehyde is an organic compound with the chemical formula C8H5IO2. It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound appears as a yellow crystalline powder and is slightly soluble in organic solvents such as ethanol, methanol, and chloroform .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoisophthalaldehyde typically involves the iodination of isophthalaldehyde. One common method is the reaction of isophthalaldehyde with iodine and a suitable oxidizing agent, such as sodium iodide (NaI) or iodine monochloride (ICl), in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
5-Iodoisophthalaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol or ethanol as solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of isophthalic acid.
Reduction: Formation of 5-iodoisophthalyl alcohol.
科学研究应用
5-Iodoisophthalaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for detecting proteins, metal ions, and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Iodoisophthalaldehyde involves its ability to form covalent bonds with target molecules. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form Schiff bases or thioethers. This reactivity makes it useful in the development of fluorescent probes and other diagnostic tools. The iodine atom can also participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
相似化合物的比较
Similar Compounds
Isophthalaldehyde: The parent compound without the iodine substitution.
Phthalaldehyde: An isomer with aldehyde groups at the 1,2-positions.
Terephthalaldehyde: An isomer with aldehyde groups at the 1,4-positions.
Uniqueness
5-Iodoisophthalaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These properties make it valuable in applications where specific interactions with molecular targets are required .
属性
IUPAC Name |
5-iodobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOBEKICGDSVDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743726 | |
| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859238-51-0 | |
| Record name | 5-Iodobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















